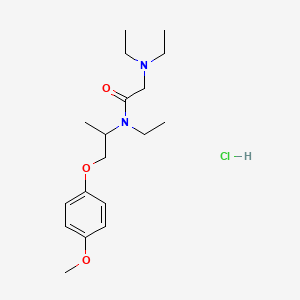
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves several steps. One common method includes the reaction of p-methoxyphenol with 2-chloro-N,N-diethylacetamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl iodide to produce the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves its interaction with the central nervous system. It is believed to exert its effects by modulating neurotransmitter levels, particularly by inhibiting the reuptake of serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neuronal communication and producing stimulant effects .
Comparación Con Compuestos Similares
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride can be compared with other similar compounds such as:
Amphetamine: Both compounds are central nervous system stimulants, but amphetamine has a different chemical structure and mechanism of action.
Propiedades
Número CAS |
97702-95-9 |
|---|---|
Fórmula molecular |
C18H31ClN2O3 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-ethyl-N-[1-(4-methoxyphenoxy)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-6-19(7-2)13-18(21)20(8-3)15(4)14-23-17-11-9-16(22-5)10-12-17;/h9-12,15H,6-8,13-14H2,1-5H3;1H |
Clave InChI |
USDAUJIZNBVDQF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)N(CC)C(C)COC1=CC=C(C=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


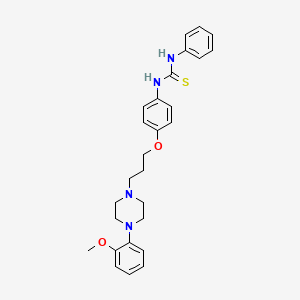
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
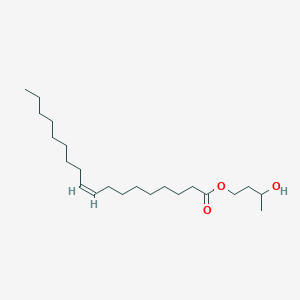
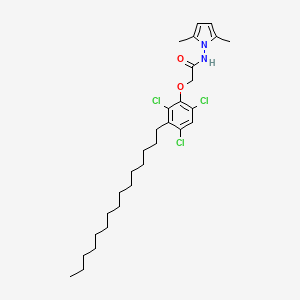
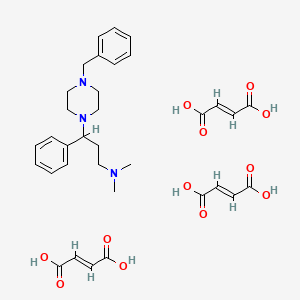


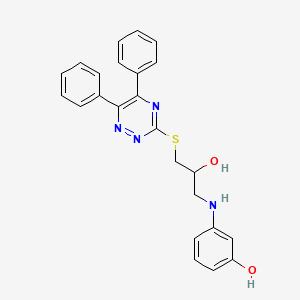

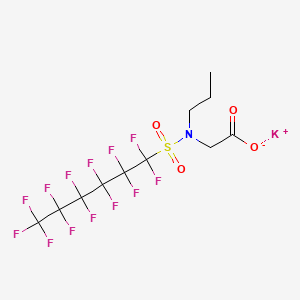
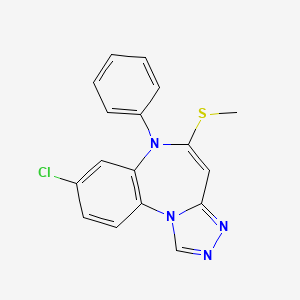
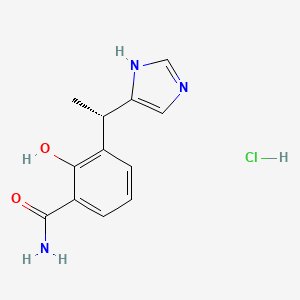
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
